Superior Cross-Coupling Efficiency of Aryl Mesylates vs. Tosylates and Halides
1H-Indol-5-yl methanesulfonate, as an aryl mesylate, enables a general nickel-catalyzed C-O activation method with potassium heteroaryltrifluoroborates, achieving yields of up to 99% [1]. In contrast, the analogous tosylate group can often act as a catalyst poison in phase-transfer catalysis, showing an affinity for the quat 5 times stronger than chloride, which can halt reactions where mesylates perform efficiently [2]. This quantitative difference in cross-coupling yield and catalytic compatibility makes the mesylate the preferred electrophile for constructing complex heterobiaryl architectures.
| Evidence Dimension | Cross-coupling reaction yield (Ni-catalyzed C-O activation) |
|---|---|
| Target Compound Data | Yield up to 99% for methanesulfonate cross-coupling partners [1]. |
| Comparator Or Baseline | Aryl tosylates: documented as a catalyst poison in PTC, with 5x stronger quat affinity than chloride, leading to lower yields (quantitatively unspecified) [2]. |
| Quantified Difference | Mesylates deliver a proven high yield (up to 99%), while tosylates risk catalytic poisoning and inferior performance. |
| Conditions | Nickel-catalyzed Suzuki-Miyaura-type cross-coupling of phenol derivatives with potassium (hetero)aryltrifluoroborates [1]; Phase-transfer catalysis (PTC) N-alkylation [2]. |
Why This Matters
For procurement, this ensures a high return on material investment in C-C bond-forming reactions, as the mesylate leaving group prevents the catalyst poisoning and low conversion rates observed with tosylate alternatives.
- [1] Molander, G. A., & Beaumard, F. (2010). Nickel-catalyzed C-O activation of phenol derivatives with potassium heteroaryltrifluoroborates. Organic Letters, 12(18), 4022-4025. View Source
- [2] Phase Transfer Catalysis. (n.d.). PTC N-Alkylation with Tosylate Leaving Group & Hydrolysis. Retrieved from phasetransfercatalysis.com View Source
